molecular formula C14H15NO B1630556 Dibenzylhydroxylamine CAS No. 621-07-8

Dibenzylhydroxylamine

Cat. No. B1630556
CAS RN: 621-07-8
M. Wt: 213.27 g/mol
InChI Key: GXELTROTKVKZBQ-UHFFFAOYSA-N
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Description

Dibenzylhydroxylamine (DBHA) is an organic compound with the molecular formula (C6H5CH2)2NOH . It is used in various chemical reactions, particularly in the synthesis of N, N, O-trisubstituted hydroxylamines and arylamines . Upon oxidation, it yields N-benzyl-α-phenylnitrone, which can undergo cycloaddition reaction with suitable dipolarophiles .


Synthesis Analysis

DBHA can be synthesized through various chemical reactions. One such method involves the oxidation of DBHA, which yields N-benzyl-α-phenylnitrone . This compound can then undergo a cycloaddition reaction with suitable dipolarophiles .


Molecular Structure Analysis

The molecular structure of DBHA is represented by the formula (C6H5CH2)2NOH . It has a molecular weight of 213.28 g/mol .


Chemical Reactions Analysis

DBHA is involved in various chemical reactions. Upon oxidation, it yields N-benzyl-α-phenylnitrone, which can undergo cycloaddition reaction with suitable dipolarophiles . It can also be used to synthesize N, N, O-trisubstituted hydroxylamines and arylamines .


Physical And Chemical Properties Analysis

DBHA is a crystalline compound with a melting point of 125-128 °C . Its molecular formula is (C6H5CH2)2NOH and it has a molecular weight of 213.28 g/mol .

Scientific Research Applications

Rearrangement in Chemical Synthesis

Dibenzylhydroxylamine exhibits interesting chemical properties, such as undergoing rearrangement when treated with acetic anhydride in benzene, leading to the formation of specific hydrazine derivatives. This property has implications in organic synthesis and the study of reaction mechanisms (Kano & Anselme, 2010).

Role in Electrosynthesis

In the field of electro-organic synthesis, dibenzylhydroxylamine derivatives play a role in the production of certain organic compounds. For instance, its use in the electrosynthesis of dibenzonaphthyridine derivatives from specific acetonitriles has been explored, showcasing its potential in synthetic organic chemistry (Jan et al., 2002).

Catalysis and Organic Frameworks

Dibenzylamine motifs, related to dibenzylhydroxylamine, find applications in catalysis. Their role in the development of covalent organic frameworks and their use in the synthesis of secondary amines highlight the material's significance in the field of catalysis and materials science (Liu, Zhang, & Ma, 2021).

Thermal Runaway Mitigation in Batteries

Dibenzylamine, a related compound, has been investigated for its role in thermal-runaway retardation in lithium-ion batteries. This application is critical for enhancing the safety and efficiency of these widely used energy storage devices (Shi et al., 2016).

Analytical and Forensic Toxicology

Dibenzylhydroxylamine derivatives, particularly in the context of N-methoxybenzyl-substituted phenethylamines (NBOMes), are important in analytical and forensic toxicology. Understanding their metabolic profile is crucial for identifying cases of abuse and poisoning, as well as for developing detection methods (Temporal, Scott, Mohr, & Logan, 2017).

Synthesis of Chiral Compounds

In the synthesis of chiral compounds, the transformation of chiral aldehydes to α-amino nitriles using dibenzylhydroxylamine derivatives has been explored. These reactions are significant for producing biologically active substances and potential ligands for asymmetric catalysis (Bernardi et al., 2006)

Safety And Hazards

DBHA is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection when handling DBHA .

properties

IUPAC Name

N,N-dibenzylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXELTROTKVKZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044702
Record name N-Benzyl-N-hydroxy-1-phenylmethanamine
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Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N,N-Dibenzylhydroxylamine

CAS RN

621-07-8
Record name Dibenzylhydroxylamine
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Record name Dibenzylhydroxylamine
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Record name N,N-Dibenzylhydroxylamine
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Record name Benzenemethanamine, N-hydroxy-N-(phenylmethyl)-
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Record name N,N-dibenzylhydroxylamine
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Record name DIBENZYLHYDROXYLAMINE
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Synthesis routes and methods I

Procedure details

A solution of 0.051 M dimethyldioxirane in acetone (32.9 ml, 1.67 mmol) was added to a cold stirred solution of N,N-dibenzylamine (Aldrich; 0.331 g, 1.67 mmol) in acetone (5 ml). The mixture was stirred for fifteen minutes in an ice bath. Evaporation of the solvent on the rotary evaporator gave a white crystalline solid. The solid was dissolved in acetone and the solution dried with anhydrous Na2SO4. The solvent was removed to give a chromatographically homogeneous white solid (0.352 g, 98% yield). Measured mp was 121-122; reported mp is 122-123 (DeLaMare et al 1963).
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5 mL
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32.9 mL
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Yield
98%

Synthesis routes and methods II

Procedure details

U.S. Pat. No. 3,491,151 discloses a method for preparing N,N-dialkylhydroxylamine compounds by allowing hydroxylamines react with alkyl halides, alkyl tosylates or the like. However, this method is also undesirable, because it requires a prolonged reaction time and achieves a yield of no more than about 50%. Tetrahedron Letters, Vol. 37, No. 33 pp. 6025-6028, 1996 discloses a method for synthesizing nitrone compounds by oxidizing dibenzylamine by means of a combination of aqueous hydrogen peroxide and methyltrioxorhenium. According to this synthetic method, an N,N-dibenzylhydroxyl-amine compound is produced in addition to a nitrone compound as a major product. However, its yield is low. Furthermore, the method requires a large amount of methyltrioxorhenium. For these reasons, the method is only disadvantageously applied to practical preparations of N,N-dibenzylhydroxylamine compounds.
[Compound]
Name
N,N-dialkylhydroxylamine
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[Compound]
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hydroxylamines
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alkyl halides
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alkyl tosylates
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nitrone
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Synthesis routes and methods III

Procedure details

Dibenzylamine (3.0 g, 0.0152 mole) was added with ethyl acetate (15 ml) and anhydrous magnesium sulfate (3 g), and the mixture was stirred under ice cooling. A solution of methyltrioxorhenium (0.0114 g, 0.0457 mmole) dissolved in 35% aqueous hydrogen peroxide (1.8 g, 0.018 mole) was added dropwise to the mixture over 1 hour so as to keep internal temperature at 5° C. to 10° C. After the reaction mixture was stirred at the same temperature for 1 hour, the magnesium sulfate was removed by filtration, and the filtrate was added with a solution of oxalic acid (1.23 g, 0.0137 mole) dissolved in acetone (7 ml). The mixture was stirred for 30 minutes under ice cooling, and the precipitated crystals were collected by filtration to obtain oxalic acid salt of N,N-dibenzylhydroxylamine (3.0 g, yield: 65.2%) having melting point of 152-153° C. Chemical structure of the product was analyzed by 1H-NMR, mass spectrometry and elemental analysis. 1H-NMR (DMSO-D6) σ (ppm) (multiplicity, integrated value): 7.45-7.12 (m, 11H), 3.85 (s, 4H). Elemental analysis, calculated for C16H17N1O5 : C, 63.36; H, 5.65; N, 4.62, found: C, 63.30; H, 5.65; N, 4.62.
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3 g
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3 g
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15 mL
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1.23 g
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7 mL
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1.8 g
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0.0114 g
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Synthesis routes and methods IV

Procedure details

tert-Butyldimethylsiloxy-N,N-dibenzylamine, Compound 1, was heated with sodium tetrafluoroborate at about 200° C. for 30 minutes. The tert-butyldimethylfluorosilane could be distilled off at 62°-64° C. in 82% yield. N,N-dibenzylhydroxylamine was isolated from the reaction. Similar results were obtained using sodium salts of hexafluorophosphate and hexafluoroantimonate.
Name
tert-Butyldimethylsiloxy-N,N-dibenzylamine
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Compound 1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzylhydroxylamine
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Dibenzylhydroxylamine
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Dibenzylhydroxylamine
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Dibenzylhydroxylamine

Citations

For This Compound
372
Citations
AH Beckett, RT Coutts, GG Gibson - Journal of Pharmacy and …, 1975 - academic.oup.com
… Silylation of NNdibenzylhydroxylamine (Ib) by this procedure is quantitative and instantaneous. With synthetic or metabolically produced NN-dibenzylhydroxylamine, equivalent peaks …
Number of citations: 13 academic.oup.com
PAS Smith, SE Gloyer - The Journal of Organic Chemistry, 1975 - ACS Publications
… Oxidation of dibenzylhydroxylamine by oxygen in basic solution has been studied … aldehyde JV-phenylnitrone and dibenzylhydroxylamine (eq 2), but it was not specifically investigated. …
Number of citations: 48 pubs.acs.org
DJ Cowley, WA Waters - Journal of the Chemical Society B: Physical …, 1970 - pubs.rsc.org
The autoxidation of NN-dibenzylhydroxylamine (DBH) in aqueous alcoholic alkali has been studied kinetically by esr measurement of the free dibenzylnitroxide radical (PhCH2)2N–O·(I…
Number of citations: 20 pubs.rsc.org
Y Iijima, S Obara, Y Ohba, K Kubo, T Sakurai - Journal of Photochemistry …, 2001 - Elsevier
The irradiation of an O 2 -purged MeCN solution of N,N-dibenzylhydroxylamine and its derivatives (1) in the presence of 2,4,6-triphenylpyrylium tetrafluoroborate (TPT) with 366nm light …
Number of citations: 4 www.sciencedirect.com
T Sakurai, Y Uematsu, O Tanaka… - Journal of the Chemical …, 1992 - pubs.rsc.org
The 9,10-dicyanoanthracene (DCA)-sensitized photooxidation of N,N-dibenzylhydroxylamine (DBH) gives α-phenyl-N-benzylnitrone (PBN) and hydrogen peroxide in quantitative yields …
Number of citations: 13 pubs.rsc.org
AH Beckett, GG Gibson - Xenobiotica, 1975 - Taylor & Francis
… The amounts of N,N-dibenzylhydroxylamine metabolically produced from hepatic preparations were determined by g.1.c. after conversion of the hydroxylamine to its O-trimethylsilyl …
Number of citations: 20 www.tandfonline.com
Y Li, X Li, K Wu - Journal of Chemical & Engineering Data, 2020 - ACS Publications
In this work, the solubility of N,N-dibenzylhydroxylamine (DBHA) in 17 pure solvents, including methanol, ethanol, n-propanol, n-butanol, acetone, ethyl acetate, dichloromethane, …
Number of citations: 2 pubs.acs.org
SM Rida, AS Issa, YA Beltagy - Die Pharmazie, 1978 - europepmc.org
Synthesis of some 4-hydroxypiperazine and NN-dibenzylhydroxylamine esters with potential local anaesthetic activity. - Abstract - Europe PMC … Synthesis of some 4-hydroxypiperazine …
Number of citations: 5 europepmc.org
DB Denney, DZ Denney - Journal of the American Chemical …, 1960 - ACS Publications
… Dibenzylamine reacts by nucleophilic displacement on an oxygen of the peroxide link to give ultimately benzoic acid and O-benzoyl-NN-dibenzylhydroxylamine which contains all of the …
Number of citations: 89 pubs.acs.org
Y Ohba, K Kubo, T Igarashi, T Sakurai - Journal of the Chemical …, 2001 - pubs.rsc.org
The 10-methylacridinium ion (MA+)-sensitized photooxidation of substituted N,N-dibenzylhydroxylamines (1) in acetonitrile occurred mainly by a superoxide ion mechanism to give N-…
Number of citations: 4 pubs.rsc.org

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